Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate
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Overview
Description
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate is a chemical compound with the molecular formula C8H17NO4 and a molecular weight of 191.22 g/mol . It is a protected amine, often used in various chemical reactions and research applications. The compound is characterized by its tert-butyl group, which provides steric hindrance and stability to the molecule .
Biochemical Analysis
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Biochemical Properties
It is known that the compound is a protected amine , which suggests that it may interact with enzymes, proteins, and other biomolecules in a way that protects the amine group from unwanted reactions
Molecular Mechanism
It is known that the compound is a protected amine , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate can be synthesized through the reaction of tert-butyl carbamate with (2S)-2,3-dihydroxypropylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong acids or bases can facilitate the substitution of the tert-butyl group.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted carbamates depending on the substituent introduced.
Scientific Research Applications
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate is used in a variety of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate involves its role as a protected amine. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. This allows for selective reactions to occur at other functional groups within the molecule. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties but lacking the dihydroxypropyl group.
N-Boc-ethylenediamine: Another protected amine with a different protecting group (Boc) and a different amine structure.
Uniqueness
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate is unique due to its combination of the tert-butyl group and the (2S)-2,3-dihydroxypropylamine moiety. This provides both steric protection and functional versatility, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAMQHJPVUGZSB-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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